1-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
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Overview
Description
1-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is a complex organic compound that features a combination of pyrimidine, piperidine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling with the piperidine moiety. Common reagents used in these reactions include base catalysts, solvents like dimethylformamide (DMF), and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazole rings using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in DMF or KOtBu in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one
- 1-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1H-triazol-1-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 1-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one may exhibit unique properties such as higher binding affinity, better selectivity, or improved pharmacokinetic profiles. These differences can be attributed to the specific structural features and functional groups present in the compound.
Properties
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-13-14(2)18-12-19-17(13)24-11-15-4-8-21(9-5-15)16(23)10-22-7-3-6-20-22/h3,6-7,12,15H,4-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZFXILMJQGKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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